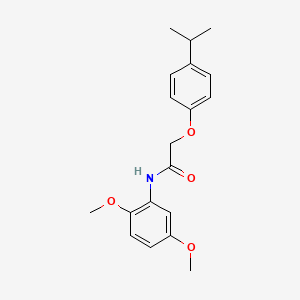

N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to the one of interest, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product undergoes recrystallization and is elucidated by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been analyzed through crystallography. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits intermolecular N—H⋯O hydrogen bonds, indicating a common structural feature in this class of compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamides often include modifications of the acetamide group. For instance, p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been utilized as reagents for producing N-alkylacetamides and carbamates, showcasing the chemical versatility and reactivity of compounds within this category (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of acetamide derivatives, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in various environments. The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, for example, reveals how heteroatoms from the amide group participate in forming chains of intermolecular N-H ··· O hydrogen bonds (Marinova et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide derivatives, such as their reactivity towards various chemical agents and their potential for forming complexes, are explored through synthesis and characterization studies. For instance, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their antibacterial, antifungal, and anticancer activities, indicating a broad range of chemical properties and applications (Muruganandam et al., 2013).

Applications De Recherche Scientifique

Anticancer Applications

- The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored, revealing anticancer activity through in silico modeling targeting the VEGFr receptor. This study highlights the compound's potential in cancer therapy, supported by molecular docking analysis and crystal structure studies (Sharma et al., 2018).

Synthetic Methodology and Chemical Structures

- Research on a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclization process demonstrates the compound's role in synthetic organic chemistry, showcasing its utility in creating complex molecular structures (King, 2007).

- The study of Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes from alpha-(Methylthio)acetamides emphasizes the compound's application in organic synthesis, particularly in constructing erythrinane skeletons, which are important in the synthesis of natural products (Chikaoka et al., 2003).

Pesticide Development

- New powder diffraction data of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including potential pesticides, underline the compound's relevance in agrochemical research. This work provides essential data for the development of new pesticide formulations (Olszewska et al., 2009).

Analytical Chemistry Applications

- The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a new molecular probe for trace measurement of carbonyl compounds in water samples showcases the compound's utility in environmental monitoring and analytical chemistry. This research contributes to the sensitive detection of pollutants in environmental water samples (Houdier et al., 2000).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(2)14-5-7-15(8-6-14)24-12-19(21)20-17-11-16(22-3)9-10-18(17)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNQNSZDKSKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6045186 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)